GSK334429

Histamine H3 receptor Radioligand binding CNS drug discovery

GSK334429 is a validated non-imidazole H3 antagonist with ex vivo ED50 0.35 mg/kg and dipsogenia ID50 0.11 mg/kg. Distinct from imidazole or benzazepine analogs, its diazepane-piperidine scaffold avoids CYP450 liabilities and enables aqueous dosing without co-solvents. Use these benchmarks for reproducible cognitive and neuropathic pain studies.

Molecular Formula C20H29F3N4O
Molecular Weight 398.5 g/mol
Cat. No. B1672381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK334429
Synonyms1-(1-methylethyl)-4-((1-(6-(trifluoromethyl)-3-pyridinyl)-4-piperidinyl)carbonyl)hexahydro-1H-1,4-diazepine
GSK 334429
GSK-334429
GSK334429
Molecular FormulaC20H29F3N4O
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC(C)N1CCCN(CC1)C(=O)C2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F
InChIInChI=1S/C20H29F3N4O/c1-15(2)25-8-3-9-27(13-12-25)19(28)16-6-10-26(11-7-16)17-4-5-18(24-14-17)20(21,22)23/h4-5,14-16H,3,6-13H2,1-2H3
InChIKeyAHHPKVQYHXNBQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK334429 (4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone: Potent and Selective Histamine H3 Receptor Antagonist for Neuroscience Research Procurement


GSK334429 (CAS 799557-57-6) is a non-imidazole histamine H3 receptor antagonist with the IUPAC name (4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone . This compound features a distinctive diazepane-piperidine-pyridine scaffold with a trifluoromethyl substituent, conferring high binding affinity for both human (pKi = 9.49) and rat (pKi = 9.12) H3 receptors expressed in cerebral cortex [1]. GSK334429 demonstrates oral activity and is primarily utilized in preclinical neurological research, including cognitive impairment and neuropathic pain models [1][2].

Why Generic Substitution of GSK334429 with Other Histamine H3 Antagonists Compromises Experimental Reproducibility and Scientific Validity


Histamine H3 receptor antagonists exhibit highly variable pharmacological profiles depending on subtle structural modifications, which directly impact binding kinetics, functional efficacy, in vivo target engagement, and therapeutic window [1]. For instance, the non-imidazole diazepane-piperidine core of GSK334429 confers a distinct selectivity fingerprint and oral bioavailability profile compared to imidazole-based antagonists (e.g., thioperamide) or alternative non-imidazole scaffolds (e.g., benzazepine-based GSK207040) [2]. Substituting GSK334429 with a generically classified 'H3 antagonist' without verifying comparative potency (pKi), functional antagonism (pA2), ex vivo occupancy (ED50), and in vivo efficacy (ID50) risks irreproducible results and flawed cross-study comparisons [2]. The quantitative evidence below substantiates why GSK334429 occupies a specific, non-interchangeable position within the H3 antagonist landscape.

Quantitative Evidence Differentiating GSK334429 from Closest H3 Antagonist Comparators


Direct Head-to-Head Comparison: GSK334429 vs GSK207040 – Binding Affinity (pKi) at Human Recombinant H3 Receptors

In a direct comparative study using identical assay conditions, GSK334429 exhibited a pKi of 9.49 ± 0.09 at human H3 receptors expressed in cerebral cortex membranes, while the structurally distinct comparator GSK207040 (a benzazepine-based H3 antagonist) demonstrated a pKi of 9.67 ± 0.06 [1]. Although both compounds are high-affinity antagonists, the 0.18 log unit difference corresponds to a 1.5-fold higher affinity for GSK207040, which may influence dose selection and target engagement kinetics in experimental paradigms.

Histamine H3 receptor Radioligand binding CNS drug discovery

Direct Head-to-Head Comparison: GSK334429 vs GSK207040 – Functional Antagonism (pA2) at Human Recombinant H3 Receptors

In a functional cAMP accumulation assay using human recombinant H3 receptors, GSK334429 acted as a potent antagonist with a pA2 of 8.84 ± 0.04, whereas GSK207040 achieved a pA2 of 9.26 ± 0.04 [1]. The 0.42 log unit difference (approximately 2.6-fold lower potency) indicates that GSK334429 requires a higher concentration to produce equivalent functional blockade of agonist-induced cAMP changes.

Functional antagonism cAMP assay GPCR pharmacology

Direct Head-to-Head Comparison: GSK334429 vs GSK207040 – In Vivo Target Engagement (Ex Vivo Binding ED50)

Following oral administration in rats, GSK334429 inhibited ex vivo [3H]-R-α-methylhistamine binding to cortical H3 receptors with an ED50 of 0.35 mg/kg, compared to an ED50 of 0.03 mg/kg for GSK207040 [1]. This ~12-fold higher ED50 value reflects differences in oral absorption, brain penetration, and/or target engagement kinetics between the two chemical series.

Ex vivo receptor occupancy Oral bioavailability CNS penetration

Direct Head-to-Head Comparison: GSK334429 vs GSK207040 – In Vivo Functional Efficacy (Dipsogenia ID50)

In a functional assay of central H3 receptor antagonism, GSK334429 blocked R-α-methylhistamine-induced dipsogenia (drinking behavior) in rats with an ID50 of 0.11 mg/kg p.o., compared to an ID50 of 0.02 mg/kg p.o. for GSK207040 [1]. This 5.5-fold difference in functional in vivo potency aligns with the observed differences in ex vivo binding and functional antagonism, confirming that GSK334429 requires a higher oral dose to achieve comparable central H3 receptor blockade.

In vivo pharmacodynamics CNS functional readout Oral efficacy

Cross-Study Comparison: GSK334429 vs GSK189254 – In Vivo Efficacy in Neuropathic Pain Models

In a study directly comparing GSK334429 and GSK189254 (a structurally distinct benzazepine H3 antagonist) in two rat models of neuropathic pain, GSK334429 required a dose of 10 mg/kg p.o. to significantly reverse VZV-induced mechanical allodynia, whereas GSK189254 was effective at 3 mg/kg p.o. [1]. In the CCI model, GSK334429 reversed pain thresholds at doses of 1-10 mg/kg p.o., while GSK189254 was active at 0.3-10 mg/kg p.o., demonstrating a lower minimum effective dose for GSK189254.

Neuropathic pain Chronic constriction injury Varicella-zoster virus

Physicochemical Profile: Aqueous Solubility of GSK334429 Hydrochloride for In Vivo Formulation

GSK334429 hydrochloride exhibits aqueous solubility of 5 mg/mL in water (clear solution) , which is adequate for preparing oral or parenteral dosing solutions without requiring complex co-solvent systems. In comparison, the free base form is soluble in DMSO . This solubility profile contrasts with some high-affinity H3 antagonists (e.g., certain benzazepine derivatives) that exhibit poor aqueous solubility (<0.1 mg/mL) and necessitate specialized formulation vehicles, potentially introducing confounding vehicle effects in behavioral assays.

Solubility Formulation In vivo dosing

Optimal Research and Preclinical Application Scenarios for GSK334429 Based on Comparative Evidence


Cognitive Impairment and Memory Studies Requiring Oral H3 Antagonism with Defined Pharmacodynamic Markers

GSK334429 is validated in the scopolamine-induced amnesia model, where oral doses of 0.3-3 mg/kg significantly reversed memory deficits in passive avoidance paradigms [1]. The established ex vivo ED50 (0.35 mg/kg) and dipsogenia ID50 (0.11 mg/kg) provide robust pharmacodynamic benchmarks for dose selection and target engagement verification [1]. Researchers should use these quantitative parameters to design cognitive studies, noting that GSK334429 requires higher doses than GSK207040 to achieve equivalent central H3 receptor blockade.

Neuropathic Pain Models Where H3 Receptor Antagonism Has Demonstrated Preclinical Efficacy

GSK334429 is effective in both surgically-induced (CCI) and virally-induced (VZV) rat models of neuropathic pain at oral doses of 1-10 mg/kg [2]. The presence of H3 receptor binding sites in human dorsal root ganglion and spinal cord dorsal horn supports translational relevance [2]. Given the 3.3-fold higher minimum effective dose compared to GSK189254 in the VZV model, procurement quantities should be scaled accordingly for chronic dosing regimens.

Neurotransmitter Release Modulation Studies in CNS Tissues

As a selective H3 receptor antagonist, GSK334429 increases the release of brain histamine, acetylcholine, norepinephrine, and dopamine, modulating cognitive processes . This profile makes it suitable for ex vivo microdialysis or brain slice superfusion experiments aimed at elucidating H3-mediated neurotransmitter regulation. The non-imidazole structure avoids the cytochrome P450 inhibition liabilities associated with imidazole-containing H3 antagonists, reducing off-target confounds in mechanistic studies [3].

In Vivo Formulation and Chronic Dosing Studies Requiring Aqueous Solubility

The hydrochloride salt form of GSK334429 provides 5 mg/mL aqueous solubility , enabling preparation of clear dosing solutions for oral gavage or subcutaneous administration without organic co-solvents. This property is advantageous for long-term chronic dosing studies in rodents, minimizing vehicle-induced behavioral or metabolic artifacts that can confound interpretation of CNS endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK334429

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.